

# A Comprehensive Technical Guide to Minoxidild10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Minoxidil-d10**, a deuterated analog of Minoxidil. It covers its chemical identity, physical properties, and primary applications, with a focus on its use as an internal standard in analytical and pharmacokinetic research. Detailed experimental protocols and data are presented to support its application in a laboratory setting.

# **Core Chemical and Physical Properties**

**Minoxidil-d10** is a stable, isotopically labeled form of Minoxidil, where ten hydrogen atoms on the piperidine ring are replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from unlabeled Minoxidil in mass spectrometry, while maintaining nearly identical chemical and physical properties. Its primary application is as an internal standard for the precise quantification of Minoxidil in biological samples.[1]

Table 1: Physicochemical Properties of Minoxidil-d10



Property	Value	Reference(s)
CAS Number	1020718-66-4	[1][2][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> D <sub>10</sub> N <sub>5</sub> O	[1][2][4][5]
Molecular Weight	219.31 g/mol	[1][4][5]
IUPAC Name	2,6-diamino-4-(piperidin-1-yl-d10)pyrimidine 1-oxide	[1][5]
Synonyms	6-(1-Piperidinyl-d10)-2,4- pyrimidinediamine 3-Oxide, Loniten-d10, U-10858-d10, Alostil-d10	[1][2][4]
Purity	≥98-99% deuterated forms (d₁-d₁₀)	[2][4]
Appearance	Crystalline solid	[2]
Solubility	DMF: 2 mg/mL, DMSO: 2 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 2 mg/mL	[2]
UV Absorption Maxima	230, 262, 284 nm	[2]

## **Chemical Structure**

The chemical structure of **Minoxidil-d10** consists of a pyrimidine diamine 3-oxide core attached to a deuterated piperidine ring.

SMILES String:NC1=--INVALID-LINK--C(N)=NC(N2C([2H])([2H])([2H])C([2H])([2H]

# Application in Quantitative Analysis: Experimental Protocol

**Minoxidil-d10** is crucial for therapeutic drug monitoring and pharmacokinetic studies, where it serves as an internal standard to ensure the accuracy of Minoxidil quantification in biological



matrices like human plasma.[1][6] Below is a detailed protocol for a validated UHPLC-MS/MS method.[6][7][8]

### 3.1. Objective

To develop and validate a sensitive and high-throughput UHPLC-MS/MS method for the quantification of Minoxidil in human plasma using **Minoxidil-d10** as an internal standard.[6]

### 3.2. Materials and Reagents

- · Minoxidil reference standard
- Minoxidil-d10 (internal standard)
- Human plasma (with anticoagulant)
- Ethyl acetate (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water

#### 3.3. Instrumentation and Conditions

The following table summarizes the instrumental parameters for the UHPLC-MS/MS analysis.

Table 2: UHPLC-MS/MS Method Parameters for Minoxidil Quantification



Parameter	Specification	Reference(s)
Chromatography System	Ultra-High-Performance Liquid Chromatography (UHPLC)	[6]
Column	Thermo Hypersil Gold (4.6 x 50mm, 5µm)	[6][8]
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)	[6][8]
Flow Rate	0.400 mL/min	[6][8]
Mass Spectrometer	Tandem Mass Spectrometer (MS/MS)	[6]
Ionization Mode	Turbospray Positive Ionization	[6]
Monitoring Mode	Multiple Reaction Monitoring (MRM)	[6]
Mass Transition (Minoxidil)	m/z 210.152 → 163.965	[6][7]
Mass Transition (Minoxidil-d10)	m/z 220.267 → 169.089	[6][7]
Linear Concentration Range	1.280 to 151.075 ng/mL	[6][7]

## 3.4. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette a precise volume of human plasma into a clean microcentrifuge tube.
- Spike the plasma sample with a known concentration of **Minoxidil-d10** internal standard solution.
- Add ethyl acetate as the extraction solvent.
- Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte and internal standard.
- Centrifuge the sample to separate the organic and aqueous layers.



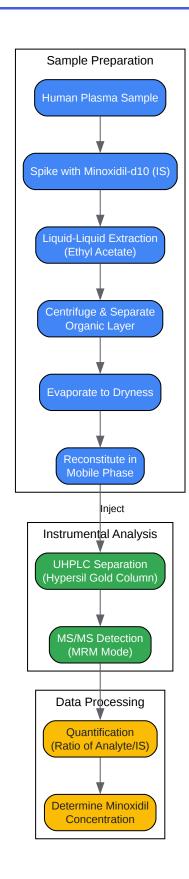




- Carefully transfer the upper organic layer (containing Minoxidil and Minoxidil-d10) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in the mobile phase.
- Inject the reconstituted sample into the UHPLC-MS/MS system for analysis.

Below is a diagram illustrating the experimental workflow for sample analysis.





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Caption: Workflow for Minoxidil quantification using Minoxidil-d10.



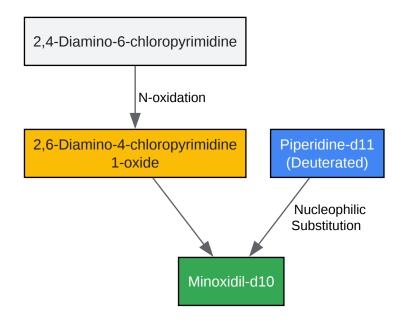
## **Potential Synthetic Pathway**

While specific synthesis protocols for **Minoxidil-d10** are proprietary, a likely pathway involves the reaction of 2,6-diamino-4-chloropyrimidine 1-oxide with deuterated piperidine (piperidine-d11). This is analogous to the synthesis of unlabeled Minoxidil.[9][10]

The key steps would be:

- N-oxidation: Conversion of 2,4-diamino-6-chloropyrimidine to 2,6-diamino-4-chloropyrimidine
  1-oxide.[10]
- Nucleophilic Substitution: Reaction of the N-oxide intermediate with piperidine-d11, where the deuterated piperidine displaces the chlorine atom to form **Minoxidil-d10**.[9]

The following diagram illustrates this proposed synthetic route.



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Caption: Proposed synthesis pathway for Minoxidil-d10.

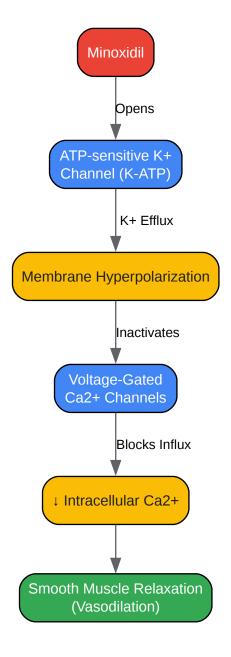
# Mechanism of Action of Parent Compound: Minoxidil



For drug development professionals, understanding the mechanism of the parent compound is critical. Minoxidil is a potent vasodilator that functions as an opener of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[11] This action leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium, and results in smooth muscle relaxation and vasodilation.[2]

This mechanism is also linked to its effect on hair growth, where it may increase microcirculation around hair follicles and stimulate prostaglandin E2 production.[2]

The signaling pathway for its primary vasodilatory effect is depicted below.





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Caption: Minoxidil's mechanism of action as a vasodilator.

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